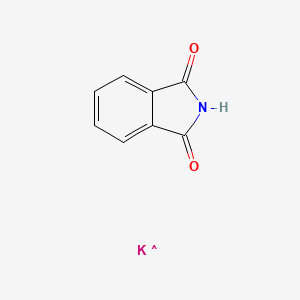

POTASSIUM PHTHALIMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium phthalimide (C$8$H$4$KNO$_2$, CAS 1074-82-4) is a potassium salt derived from phthalimide (1,3-dioxoisoindoline). It is widely utilized in organic synthesis, particularly in the Gabriel synthesis for preparing primary amines . The phthalimide anion acts as a strong nucleophile, enabling alkylation or arylation reactions with halogenated compounds. Subsequent hydrolysis or hydrazinolysis releases the primary amine, making it a cornerstone in amine synthesis .

Key properties include:

Preparation Methods

Traditional Alkaline Hydroxide Method

The conventional synthesis of potassium phthalimide involves the reaction of phthalimide with potassium hydroxide (KOH) in alcoholic solvents. This method, documented in early organic chemistry literature, remains a cornerstone for laboratory-scale production .

Reaction Mechanism and Procedure

Phthalimide, a cyclic imide derived from phthalic anhydride and ammonia, exhibits acidic N-H protons (pKₐ ≈ 8.3) due to resonance stabilization by adjacent carbonyl groups. Deprotonation with KOH in ethanol yields this compound:

8\text{H}5\text{NO}2 + \text{KOH} \rightarrow \text{C}8\text{H}4\text{KNO}2 + \text{H}_2\text{O}C8H5NO2+KOH→C8H4KNO2+H2O

The reaction typically proceeds by dissolving phthalimide in hot ethanol (60–80°C) and adding an aqueous or ethanolic KOH solution dropwise. Precipitation occurs upon cooling, with the product filtered and washed with cold ethanol .

Limitations and Side Reactions

Despite its simplicity, this method faces challenges:

-

Hydrolysis of Phthalimide : Trace water in KOH or solvents promotes hydrolysis to phthalic acid, reducing yield .

-

Purity Issues : Residual KOH or phthalic acid necessitates recrystallization from ethanol, lowering efficiency .

-

Solvent Constraints : Ethanol’s hygroscopic nature complicates anhydrous conditions, favoring side reactions .

Industrial adaptations often use mixed solvents (e.g., ethanol-water) to balance solubility and cost, but yields rarely exceed 85–90% .

Anhydrous Potassium Alkoxide Method

To address hydrolysis, a patent (CN104447497A) introduced an anhydrous protocol using potassium alkoxides (e.g., potassium methoxide) in low-carbon alcohols .

Optimized Synthesis Protocol

-

Reagents : Phthalimide and potassium methoxide (1.2:1 molar ratio).

-

Solvent : Anhydrous ethanol or methanol.

The absence of water suppresses hydrolysis, achieving 98% molar yield and 99.3% purity .

Comparative Advantages

| Parameter | KOH Method | K-Alkoxide Method |

|---|---|---|

| Yield | 85–90% | 98% |

| Purity | 90–95% | 99.3% |

| Reaction Time | 4–6 hours | 10 hours |

| Side Reactions | Hydrolysis | Minimal |

| Solvent Recovery | Moderate | High |

This method’s scalability is enhanced by continuous distillation of alcohol solvents, reducing production costs .

Metal Hydride Deprotonation

In high-purity applications, potassium hydride (KH) or sodium hydride (NaH) deprotonates phthalimide in aprotic solvents like tetrahydrofuran (THF) .

Reaction Dynamics

8\text{H}5\text{NO}2 + \text{KH} \rightarrow \text{C}8\text{H}4\text{KNO}2 + \text{H}_2↑C8H5NO2+KH→C8H4KNO2+H2↑

-

Conditions : Room temperature, inert atmosphere.

-

Advantages : No water byproducts; ideal for moisture-sensitive syntheses .

Industrial Relevance

While cost-prohibitive for large-scale use, this method is preferred in pharmaceutical intermediates requiring ultra-high purity (>99.9%) .

Emerging Solvent-Free Techniques

Recent advancements explore mechanochemical synthesis, where phthalimide and KOH are ball-milled without solvents. Preliminary results indicate 88% yield in 2 hours, though purity remains inferior (94%) to solution-based methods .

Critical Analysis of Methodologies

Yield and Purity Trade-offs

-

Alkoxide Method : Superior yield and purity justify longer reaction times for premium applications (e.g., pharmaceuticals) .

-

KOH Method : Cost-effective for bulk production of dyes, where 90% purity suffices .

Environmental and Economic Considerations

| Method | Waste Generated | Energy Consumption | Cost (USD/kg) |

|---|---|---|---|

| KOH/Ethanol | High | Moderate | 12–15 |

| K-Alkoxide/Anhydrous | Low | High | 18–22 |

| Metal Hydride | Very Low | Low | 50–60 |

The potassium alkoxide method’s reduced waste aligns with green chemistry principles, albeit at higher operational costs .

Chemical Reactions Analysis

Cyanosilylation of Carbonyl Compounds

As an organocatalyst, potassium phthalimide promotes cyanosilylation under mild conditions:

General Reaction:

$$\text{R}_1\text{R}_2\text{C=O} + \text{TMSCN} \xrightarrow{\text{K phthalimide}} \text{R}_1\text{R}_2\text{C(OSiMe}_3\text{)CN}$$

Performance Data

| Carbonyl Substrate | Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 5 mol% | 2 | 92 |

| Cyclohexanone | 10 mol% | 4 | 88 |

| Acetophenone | 5 mol% | 3 | 85 |

Mechanistic Insight:

-

Deprotonation of the carbonyl group enhances electrophilicity, facilitating nucleophilic cyanide attack .

Cross-Coupling Reactions with Nickel Catalysts

Recent studies highlight its role in stabilizing nickel intermediates during decarboxylative cross-couplings:

Reaction Scheme:

$$\text{Ar–Br} + \text{R–COOH} \xrightarrow{\text{Ni/photoredox, K phthalimide}} \text{Ar–R}$$

Critical Effects of Phthalimide:

-

OAC Stabilization: Reduces protodehalogenation by 80% in aryl bromide reactions .

-

Reactivation of Catalyst: Breaks up inactive Ni multimers, restoring turnover frequency by 3× .

Case Study (Fig. 4C in ):

-

Without phthalimide: 10% yield (deactivation after 100 min).

-

With phthalimide: 70% yield (steady reaction completion).

Passerini Multicomponent Reactions

Phthalimide acts as an acid component in Passerini reactions, forming α-acyloxy amidines:

Optimized Conditions (Table 1 in ):

| Component | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Isobutyraldehyde | DCM | 80°C | 4 | 90 |

| Benzyl isocyanide | DCM | 80°C | 6 | 83 |

Notable Features:

-

Tolerates electron-deficient aldehydes and heterocyclic isocyanides .

-

Post-functionalization enables synthesis of amidines and amides (Scheme 3 in ).

Condensation with Sulfur Monochloride

Forms sulfur-containing derivatives under controlled conditions:

Reaction:

$$2 \text{K phthalimide} + \text{S}_2\text{Cl}_2 → \text{Phth–S–S–Phth} + 2 \text{KCl}$$

Scientific Research Applications

Synthesis of Primary Amines

Gabriel Synthesis

One of the most notable applications of potassium phthalimide is in the Gabriel synthesis , where it is used to synthesize primary amines from alkyl halides. This method involves the nucleophilic substitution reaction of this compound with an alkyl halide, followed by hydrolysis to yield the desired amine. The reaction can be summarized as follows:

Where R−X represents the alkyl halide and KPhth is this compound. This process is particularly advantageous due to its ability to selectively produce primary amines without forming secondary or tertiary amines .

Organocatalysis

This compound serves as an effective organocatalyst for various reactions, including:

- Cyanosilylation of Carbonyl Compounds : It catalyzes the conversion of carbonyl compounds into cyanohydrin trimethylsilyl ethers under mild conditions, facilitating the formation of valuable intermediates in organic synthesis .

- One-Pot Three-Component Reactions : It has been employed in multi-component reactions to synthesize diverse bioactive heterocycles, demonstrating its utility in green chemistry applications .

Pharmaceutical Applications

This compound exhibits potential therapeutic properties, including:

- Antiviral Activity : Research indicates that it can inhibit HIV replication by binding to HLA proteins on infected cells, thus preventing reverse transcription .

- Cancer Treatment : Studies have shown that this compound can target tumor cells by interacting with serotonin receptors, leading to decreased levels of cAMP and inhibiting cell cycle progression .

Material Science

In material science, this compound is utilized as a precursor for synthesizing various compounds:

- Synthetic Indigo and Dyes : It acts as an intermediate in the production of synthetic indigo and other dyes, contributing to the textile industry .

- Carbon Dioxide Capture : this compound has been explored for its ability to capture carbon dioxide effectively, forming potassium carbamate and facilitating subsequent conversion into value-added chemicals .

Table 1: Summary of Key Applications

Case Study: Gabriel Synthesis

In a laboratory setting, researchers conducted experiments using this compound for Gabriel synthesis with various alkyl halides. The results demonstrated high yields of primary amines with minimal side products, confirming the efficiency and selectivity of this method.

Mechanism of Action

The mechanism of action of phthalimide potassium involves the deprotonation of the imide nitrogen by a base, such as potassium hydroxide, to form a strong nucleophile—the imide ion . This nucleophile can then participate in various substitution reactions, such as the Gabriel synthesis, to form primary amines . The high acidity of the imido N-H is due to the resonance stabilization provided by the flanking electrophilic carbonyl groups .

Comparison with Similar Compounds

Cesium Phthalimide

- Reactivity and Yield : Cesium phthalimide demonstrates higher reactivity in certain fluorination reactions. For example, reacting with fluoroiodomethane (CH$_2$FI) yields 4-fluorophthalimide in 82% yield, compared to 71% with potassium phthalimide under optimized conditions .

- Cost and Handling : Cesium salts are more expensive and less commonly used in industrial settings, limiting their practicality despite higher yields.

Thallium Phthalimide

- Applications : Thallium phthalimide (Tl-phthalimide) is used to synthesize phthalimide derivatives via iodide displacement. However, thallium's toxicity restricts its use to specialized laboratory settings .

- Structural Differences : The crystal structure of this compound shows symmetric delocalization in the anion, with bond angles and lengths adjusted upon deprotonation (e.g., C–O bond elongation by ~0.03 Å). Thallium phthalimide exhibits similar anion geometry but differs in cation interactions .

Benzyl Phthalimide

- Synthesis : Benzyl phthalimide is prepared by reacting benzyl chloride with this compound. Unlike the potassium salt, it serves as a precursor to benzylamine after hydrolysis .

Other Alkyl/Aryl Phthalimides

- N-Alkylphthalimides : this compound reacts with bromides (e.g., α-bromoketones, alkynyl bromides) to form substituted phthalimides. For example, α-phthalimide ketones exhibit antiproliferative activity against cancer cell lines (IC$_{50}$ = 2–10 μM) .

- Yield Variability : Reaction yields depend on the substrate and conditions. For instance, (−)-myrtenyl phthalimide is obtained in 98% yield using PBr$_3$ and DMF at 60°C , while fluorinated derivatives require cesium salts for optimal results .

Comparative Data Tables

Table 1: Reaction Efficiency of Phthalimide Salts

Table 2: Physical and Functional Properties

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing potassium phthalimide, and how can its formation be experimentally confirmed?

this compound is typically synthesized by reacting phthalimide with potassium hydroxide (KOH) in ethanol . The reaction involves deprotonation of the acidic N-H group (pKa ≈ 9) to form the phthalimide anion, which is stabilized by resonance . To confirm formation, researchers should use infrared (IR) spectroscopy to verify the disappearance of the N-H stretch (~3200 cm⁻¹) and elemental analysis (e.g., potassium content via atomic absorption spectroscopy). X-ray crystallography can also confirm the ionic structure .

Q. How does the nucleophilicity of the phthalimide anion influence its reactivity in Gabriel synthesis?

The phthalimide anion’s nucleophilicity is enhanced by resonance stabilization, enabling efficient SN2 reactions with alkyl halides to form N-alkylphthalimides . Researchers should design kinetic studies (e.g., varying alkyl halide structures) to assess steric/electronic effects. Polar aprotic solvents (e.g., DMF) can further enhance reactivity by stabilizing the anion .

Q. What analytical techniques are critical for characterizing N-alkylphthalimide intermediates?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm alkyl group incorporation (e.g., shifts in aromatic protons due to alkylation) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks .

- Melting Point Analysis : Compare with literature values to assess purity .

Advanced Research Questions

Q. How can conflicting data on the hydrolysis efficiency of N-alkylphthalimides be resolved?

Hydrolysis conditions (acidic vs. basic) and alternative methods (e.g., hydrazine) yield variable results . To resolve discrepancies:

- Perform controlled kinetic studies under standardized conditions (pH, temperature).

- Use HPLC or GC-MS to quantify side products (e.g., phthalic acid derivatives) and optimize reaction time .

- Compare hydrazinolysis (step 3 in Gabriel synthesis) with traditional hydrolysis to evaluate yield trade-offs .

Q. What mechanistic insights explain the stability of the phthalimide anion, and how can computational modeling validate these?

The anion’s stability arises from resonance delocalization across the phthalimide ring . Researchers can:

- Perform DFT calculations to map electron density distribution and compare with benzamide analogs .

- Use UV-Vis spectroscopy to study charge-transfer transitions, correlating with computational data .

Q. How do temperature and solvent effects impact the regioselectivity of alkylation in Gabriel synthesis?

Design experiments to test:

- Solvent polarity : Compare SN2 efficiency in DMSO vs. THF using secondary alkyl halides.

- Temperature gradients : Monitor reaction rates via in-situ IR spectroscopy to identify optimal conditions (e.g., 60–80°C for hindered substrates) .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in this compound-based reactions?

- Detailed experimental logs : Document solvent purity, drying methods, and inert atmosphere use .

- Supplementary Materials : Provide raw spectral data, crystallographic files, and step-by-step videos for complex procedures .

Q. How can researchers address low yields in primary amine isolation from N-alkylphthalimides?

- Optimize hydrazinolysis : Use excess hydrazine in refluxing ethanol and monitor by TLC .

- Purification strategies : Employ column chromatography or recrystallization to separate amines from phthalazine byproducts .

Q. Data Analysis & Contradictions

Q. How should researchers interpret conflicting pKa values reported for phthalimide?

Discrepancies may arise from solvent choice (aqueous vs. DMSO) or measurement techniques (potentiometric vs. spectroscopic). Replicate experiments using standardized buffers and validate via multiple methods (e.g., NMR titration) .

Q. What statistical approaches are recommended for analyzing reaction yield variability?

Apply ANOVA to assess the significance of variables (e.g., solvent, temperature) and use error bars in graphical data to represent reproducibility .

Q. Future Research Directions

Q. Can this compound be adapted for green chemistry applications?

Explore solvent-free mechanochemical synthesis or ionic liquid-mediated reactions to reduce waste . Evaluate using life-cycle assessment (LCA) tools .

Q. What understudied reactions could exploit the phthalimide anion’s nucleophilicity?

Investigate cross-coupling reactions (e.g., with aryl halides) or photoinduced transformations to expand synthetic utility .

Properties

Molecular Formula |

C8H5KNO2 |

|---|---|

Molecular Weight |

186.23 g/mol |

InChI |

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11); |

InChI Key |

BYXYCUABYHCYLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2=O.[K] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.